

# A Comparative Analysis of Rapid-Acting Antidepressants: Auvelity™ (Dextromethorphan-Bupropion) vs. Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Antidepressant agent 8 |           |
| Cat. No.:            | B15576228              | Get Quote |

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the rapid antidepressant effects of the novel oral agent Auvelity™ (designated here as **Antidepressant Agent 8** for comparative purposes) and the anesthetic agent ketamine. This analysis is supported by a review of preclinical and clinical experimental data.

The landscape of antidepressant treatment is undergoing a significant paradigm shift, moving beyond traditional monoaminergic modulators to agents that offer a more rapid onset of action. The discovery of the fast-acting antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has paved the way for the development of new therapies for major depressive disorder (MDD), particularly for patients with treatment-resistant depression. [1][2] One such novel therapeutic is Auvelity™, an oral combination of dextromethorphan and bupropion, which also targets the glutamatergic system.[3][4] This guide presents a comparative overview of these two agents, focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes.

# Mechanism of Action: A Tale of Two NMDA Receptor Modulators

Both Auvelity<sup>™</sup> and ketamine exert their primary antidepressant effects through the modulation of the glutamatergic system, specifically by targeting the NMDA receptor. However, their



precise mechanisms and molecular interactions exhibit notable differences.

Ketamine, a non-competitive NMDA receptor antagonist, is thought to produce its rapid antidepressant effects by preferentially blocking NMDA receptors on GABAergic interneurons. [5][6] This disinhibits pyramidal neurons, leading to a surge in glutamate release.[5][6] The subsequent increase in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activation is a critical step that triggers downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[7][8] This cascade ultimately leads to synaptogenesis and a reversal of stress-induced neuronal atrophy.[7]

Auvelity™ combines dextromethorphan, an NMDA receptor antagonist and sigma-1 receptor agonist, with bupropion, a norepinephrine-dopamine reuptake inhibitor that also potently inhibits the CYP2D6 enzyme.[3][9] The bupropion component is crucial as it significantly increases the bioavailability of dextromethorphan.[9] Dextromethorphan's antidepressant action is primarily attributed to its NMDA receptor antagonism, though its agonism at the sigma-1 receptor may also contribute.[2][4] While the precise downstream signaling of the dextromethorphan-bupropion combination is still under investigation, it is believed to modulate glutamatergic and monoaminergic pathways.[10]





Click to download full resolution via product page

Figure 1: Simplified signaling pathways of Ketamine and Auvelity™.

## **Preclinical Evidence: The Forced Swim Test**

The forced swim test (FST) is a widely used preclinical model to assess antidepressant efficacy. In this test, rodents are placed in a cylinder of water from which they cannot escape. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

| Parameter       | Dextromethorphan                                                                  | Ketamine                                                                                                                      |
|-----------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Animal Model    | Male Swiss Webster Mice[11]                                                       | Male C57BL/6J Mice[12]                                                                                                        |
| Dosage          | 30 mg/kg, intraperitoneally (i.p.)[11]                                            | 10 mg/kg and 30 mg/kg, i.p.                                                                                                   |
| Primary Outcome | Immobility time in the FST[11]                                                    | Immobility and swimming behavior in the FST[12]                                                                               |
| Key Findings    | Significantly decreased immobility time without affecting locomotor activity.[11] | In chronically stressed mice, significantly decreased immobility and increased swimming behavior 24 hours post-injection.[12] |

Experimental Protocol: Mouse Forced Swim Test

The protocol for the forced swim test is generally standardized.[13][14] Mice are individually placed in a transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 24-30°C) to a depth where they cannot touch the bottom.[13][14] The total test duration is typically 6 minutes, with the last 4 minutes being analyzed for behaviors such as immobility, swimming, and climbing.[11][13] Drug administration protocols vary depending on the compound being tested. For acute effects, drugs are often administered 30-60 minutes before the test. For sustained effects, as is relevant for rapid-acting antidepressants, the test is conducted at later time points, such as 24 hours after a single injection.[12]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antidepressant mechanisms of ketamine: a review of actions with relevance to treatmentresistance and neuroprogression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan/bupropion Wikipedia [en.wikipedia.org]
- 3. Rapid-acting oral drug (Auvelity) for major depressive disorder PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 9. Dextromethorphan-bupropion (Auvelity) for the Treatment of Major Depressive Disorder -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action AUVELITY (dextromethorphan-bupropion) [auvelityhcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 13. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- To cite this document: BenchChem. [A Comparative Analysis of Rapid-Acting Antidepressants: Auvelity™ (Dextromethorphan-Bupropion) vs. Ketamine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15576228#antidepressant-agent-8-compared-to-ketamine-for-rapid-antidepressant-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com